5-(hydroxymethyl)-N-(2-methoxybenzyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide
Description
5-(HYDROXYMETHYL)-N-[(2-METHOXYPHENYL)METHYL]-2-(4-METHYLPHENYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C19H20N4O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
5-(hydroxymethyl)-N-[(2-methoxyphenyl)methyl]-2-(4-methylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C19H20N4O3/c1-13-7-9-15(10-8-13)23-21-16(12-24)18(22-23)19(25)20-11-14-5-3-4-6-17(14)26-2/h3-10,24H,11-12H2,1-2H3,(H,20,25) |
InChI Key |
QQHIKTWYOGEPCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC3=CC=CC=C3OC)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(HYDROXYMETHYL)-N-[(2-METHOXYPHENYL)METHYL]-2-(4-METHYLPHENYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves the following steps:
Formation of the triazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Functionalization: Introduction of the hydroxy group, methoxyphenyl group, and methylphenyl group through various substitution reactions.
Amidation: Formation of the carboxamide group by reacting the triazole derivative with an appropriate amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are often used as ligands in metal-catalyzed reactions.
Materials Science: Used in the synthesis of polymers and advanced materials.
Biology
Antimicrobial Agents: Triazole compounds are known for their antifungal and antibacterial properties.
Enzyme Inhibitors: Used in the design of enzyme inhibitors for various biological targets.
Medicine
Pharmaceuticals: Triazole derivatives are used in the development of drugs for treating infections, cancer, and other diseases.
Industry
Agrochemicals: Used in the formulation of pesticides and herbicides.
Dyes and Pigments: Employed in the synthesis of dyes and pigments for various applications.
Mechanism of Action
The mechanism of action of 5-(HYDROXYMETHYL)-N-[(2-METHOXYPHENYL)METHYL]-2-(4-METHYLPHENYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE would depend on its specific application. Generally, triazole compounds can interact with biological targets such as enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: The parent compound of the triazole family.
Fluconazole: A well-known antifungal agent containing a triazole ring.
Rufinamide: An antiepileptic drug with a triazole structure.
Uniqueness
5-(HYDROXYMETHYL)-N-[(2-METHOXYPHENYL)METHYL]-2-(4-METHYLPHENYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which can impart distinct biological and chemical properties compared to other triazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
